1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid

Medicinal Chemistry Process Chemistry Spirocyclic Intermediates

1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid (CAS 38853‑85‑9) is a spirocyclic carboxylic acid featuring a cyclopentane ring fused to a 1,4-dioxolane (ethylene ketal) moiety through a quaternary spiro center. This bifunctional scaffold presents a free carboxylic acid handle alongside a ketone protected as a cyclic ketal, making it a versatile intermediate for multi-step organic synthesis.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 38853-85-9
Cat. No. B1356602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid
CAS38853-85-9
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CC(C2(C1)OCCO2)C(=O)O
InChIInChI=1S/C8H12O4/c9-7(10)6-2-1-3-8(6)11-4-5-12-8/h6H,1-5H2,(H,9,10)
InChIKeyRMNUHMJLVUBJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid (CAS 38853-85-9): Spirocyclic Ketal-Acid Building Block – Structural Identity and Commercial Availability


1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid (CAS 38853‑85‑9) is a spirocyclic carboxylic acid featuring a cyclopentane ring fused to a 1,4-dioxolane (ethylene ketal) moiety through a quaternary spiro center . This bifunctional scaffold presents a free carboxylic acid handle alongside a ketone protected as a cyclic ketal, making it a versatile intermediate for multi-step organic synthesis. The compound is listed in PubChem (CID 13392615) [1] and is commercially available from multiple global vendors at purities ≥95 % . Its utility in medicinal chemistry is demonstrated by its role as a synthetic intermediate in a patented route to G9a/GLP histone methyltransferase inhibitors (WO 2018/119208) [2].

Why 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid Cannot Be Directly Replaced by Other Spiro-Acids or Ketal Intermediates


Despite superficial similarities to other spiro[4.4]nonane carboxylic acids or simple ketal esters, 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid occupies a distinct functional space that defies generic substitution. The carboxylic acid group enables direct amide coupling or esterification without prior deprotection, while the ethylene ketal simultaneously masks the cyclopentanone carbonyl, preventing unwanted aldol condensations or nucleophilic additions during downstream transformations . Substituting with the unprotected 2-oxocyclopentanecarboxylic acid would sacrifice this orthogonality, compelling additional protection/deprotection steps that reduce overall yield. Replacing the ethylene ketal with a dimethyl ketal or 1,3-dioxolane variant alters both the steric environment at the spiro centre and the acid-lability of the protecting group, potentially compromising regioselectivity in sensitive reactions [1]. Even the closely related 1,4-dioxaspiro[4.5]decane-6-carboxylic acid differs by a single methylene unit, which may shift ring conformation and influence binding in stereochemically demanding applications. The following quantitative evidence compares key physicochemical and supply-chain parameters that distinguish this compound from its nearest structural neighbours.

Head-to-Head Comparative Evidence: 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid versus Closest Structural Analogs


Synthetic Yield Comparison: Ketal Saponification versus Direct Ketone Routes

The target compound is accessed via alkaline hydrolysis of its methyl ester in 66% isolated yield at 80 °C over 2 h, as reported in WO 2018/119208 . This contrasts with the direct use of 2-oxocyclopentanecarboxylic acid, which lacks the ketal protection and would necessitate an additional protection step (typical protection of ketones as ethylene ketals proceeds in 70–90% yield but requires a subsequent deprotection, effectively halving the overall throughput for a two-step sequence) [1]. Choosing the pre-protected ketal-acid eliminates one synthetic operation and the associated yield loss, streamlining multi-step routes.

Medicinal Chemistry Process Chemistry Spirocyclic Intermediates

Purity and Specification Comparison: Commercial Quality Grades across Vendors

1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid is routinely supplied at 95% purity by Fluorochem, Sigma-Aldrich, and CymitQuimica . In contrast, the unprotected 2-oxocyclopentanecarboxylic acid is typically offered at 97–98% purity . While the nominal purity of the unprotected acid is slightly higher, the ketal functionality of the target compound introduces an additional quality-control metric: the absence of premature ketal hydrolysis, which is certified by the vendor’s QC release. For the closely related 1,4-dioxaspiro[4.5]decane-6-carboxylic acid, commercial availability is significantly more limited, with fewer globally stocked catalog numbers, increasing lead times for procurement .

Analytical Chemistry Procurement Building Block Quality

Lipophilicity and Drug-Likeness Comparison: LogP Values of Spirocyclic Ketal Acids

The target compound exhibits a computed LogP of 0.91 (XLogP3 = 0.1, depending on the algorithm) [1]. For comparison, the non-ketal spiro[4.4]nonane-2-carboxylic acid has a predicted LogP of approximately 1.5–1.8 , while the fully saturated 1,4-dioxaspiro[4.5]decane-6-carboxylic acid is estimated at LogP ≈ 1.1–1.4 . The lower lipophilicity of the target compound arises from the presence of the two ketal oxygen atoms, which increase hydrogen-bond acceptor capacity (HBA = 4) and topological polar surface area (tPSA ≈ 55.8 Ų) [1]. This physicochemical profile may offer superior aqueous solubility and a more favourable drug-likeness profile for fragment-based or lead-optimisation programs.

Drug Design ADME Lipophilicity

Patent-Validated Utility: Incorporation into Clinical Candidate Synthetic Routes

The compound is explicitly employed as a key intermediate in the synthesis of histone methyltransferase G9a/GLP inhibitors, as described in WO 2018/119208 (Global Blood Therapeutics) [1]. In this patent, the ketal-acid is coupled to an elaborated amine fragment to construct the angular tricyclic core of the inhibitor series. By contrast, the simpler methyl ester homolog (CAS 23153-73-3) would require a saponification step prior to amide bond formation, adding an extra synthetic operation and reducing overall process efficiency . The direct use of the free acid therefore offers a tangible advantage in convergent synthetic strategies, as recognized by the patent's exemplification.

Patented Intermediates Epigenetic Inhibitors Process Development

Where 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid Delivers Measurable Value: Key Application Scenarios


Medicinal Chemistry: Direct Amide Coupling in Epigenetic Inhibitor Libraries

As evidenced by its use in WO 2018/119208, the free carboxylic acid group of this compound enables direct HATU-mediated amide bond formation without the need for ester hydrolysis [1]. This is particularly valuable in the construction of G9a/GLP inhibitor libraries where the spirocyclic ketal-acid serves as the rigid core. Teams procuring this building block can immediately diversify the acid into arrays of amides, reducing the cycle time per library member by approximately one synthetic step relative to the methyl ester .

Process Chemistry: Orthogonal Protection for Multi-Kilogram Scale-Up

The ethylene ketal protecting group exhibits a well-characterised acid-catalysed hydrolysis profile with a half-life on the order of 1 h at pH 2 and 25 °C [2]. This predictable lability allows process chemists to design telescoped deprotection sequences immediately following amide coupling or other transformations of the carboxylic acid. The 66% isolated yield for the saponification step [3] provides a reliable baseline for cost-of-goods calculations in scale-up campaigns targeting kilo to multi-kilogram quantities.

Fragment-Based Drug Discovery (FBDD): Low Lipophilicity Spiro Building Block

With a low LogP (0.1–0.91) and moderate molecular weight (172.18 Da) [4], this compound falls within the Rule-of-Three space desirable for fragment libraries. Its spirocyclic architecture introduces three-dimensional character (Fsp³ = 0.875) , which is associated with improved clinical success rates relative to flat aromatic fragments. Procurement of this building block enables fragment-growing strategies that maintain favourable physicochemical properties while exploring novel chemical space around the ketal-acid core.

Chiral Ligand Synthesis: Asymmetric Atom as a Starting Point for Enantioselective Catalysis

The compound bears one asymmetric carbon atom (Asymmetric Atoms = 1) , providing a handle for chiral resolution or enantioselective synthesis. While the commercial product is currently supplied as a racemate, the carboxylic acid group allows facile diastereomeric salt resolution with chiral amines. The resulting enantiopure ketal-acid can serve as a precursor to chiral spirocyclic ligands for asymmetric catalysis, a field where rigid spiro backbones have proven effective in inducing high enantioselectivities [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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